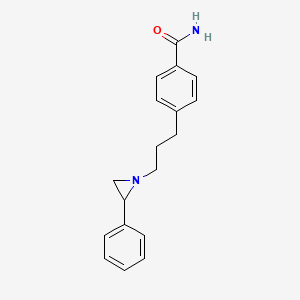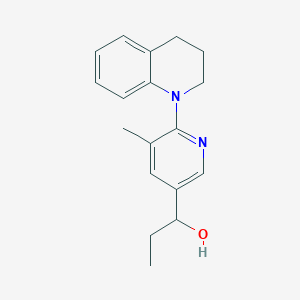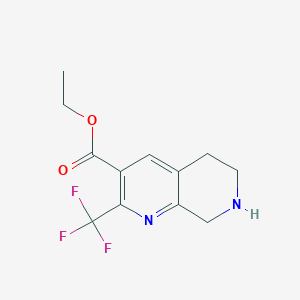![molecular formula C19H17NO B11844647 Benzenamine, N-[(2-methoxy-1-naphthalenyl)methylene]-4-methyl- CAS No. 62595-38-4](/img/structure/B11844647.png)
Benzenamine, N-[(2-methoxy-1-naphthalenyl)methylene]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline typically involves the condensation reaction between 2-methoxynaphthaldehyde and 4-methylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, substituted naphthalenes, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, particularly in its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline: can be compared with other Schiff bases such as:
Uniqueness
The uniqueness of N-((2-Methoxynaphthalen-1-yl)methylene)-4-methylaniline lies in its specific structural features, such as the methoxy group on the naphthalene ring and the methyl group on the aniline ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other Schiff bases .
Propriétés
Numéro CAS |
62595-38-4 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
1-(2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C19H17NO/c1-14-7-10-16(11-8-14)20-13-18-17-6-4-3-5-15(17)9-12-19(18)21-2/h3-13H,1-2H3 |
Clé InChI |
DZHMABUMDXCDJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B11844578.png)
![2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11844584.png)




![6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11844618.png)

![3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid](/img/structure/B11844628.png)
![Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11844632.png)


